6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1554235-52-7
VCID: VC4388080
InChI: InChI=1S/C10H9N3O2/c14-10(15)8-4-12-13-5-7(6-1-2-6)3-11-9(8)13/h3-6H,1-2H2,(H,14,15)
SMILES: C1CC1C2=CN3C(=C(C=N3)C(=O)O)N=C2
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201

6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.: 1554235-52-7

Cat. No.: VC4388080

Molecular Formula: C10H9N3O2

Molecular Weight: 203.201

* For research use only. Not for human or veterinary use.

6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 1554235-52-7

Specification

CAS No. 1554235-52-7
Molecular Formula C10H9N3O2
Molecular Weight 203.201
IUPAC Name 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C10H9N3O2/c14-10(15)8-4-12-13-5-7(6-1-2-6)3-11-9(8)13/h3-6H,1-2H2,(H,14,15)
Standard InChI Key OFVYABZJXQSXJN-UHFFFAOYSA-N
SMILES C1CC1C2=CN3C(=C(C=N3)C(=O)O)N=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s fused bicyclic system combines a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7), with a cyclopropyl group at position 6 and a carboxylic acid at position 3. This arrangement confers rigidity, enabling π-π stacking and hydrogen-bonding interactions with enzymatic targets . Key identifiers include:

PropertyValue
IUPAC Name6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS Number1554235-52-7
Molecular FormulaC₁₀H₉N₃O₂
Molecular Weight203.2 g/mol
SMILESC1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N
InChI KeyOLPQUTUFRXGEQM-UHFFFAOYSA-N

The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the carboxylic acid facilitates salt formation and solubility modulation .

Physicochemical Characteristics

Though direct solubility data for this compound is limited, its carboxylic acid moiety suggests moderate aqueous solubility at physiological pH. LogP values (estimated via computational models) indicate moderate lipophilicity, balancing membrane permeability and solubility . Thermal stability is inferred from its synthetic intermediates, with decomposition temperatures exceeding 200°C .

Synthesis and Optimization

Cyclocondensation Strategies

A common synthesis route involves cyclocondensation of 5-aminopyrazole derivatives with 1,3-biselectrophilic reagents. For example, reacting 5-amino-3-cyclopropylpyrazole with β-ketoesters under acidic conditions yields the pyrazolo[1,5-a]pyrimidine core, followed by oxidation to introduce the carboxylic acid . A representative protocol from patent literature involves:

  • Reaction: 5-Amino-3-cyclopropylpyrazole + dimethyl acetylenedicarboxylate → Intermediate dihydro derivative.

  • Oxidation: Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the ring .

  • Hydrolysis: Acidic or basic hydrolysis of ester groups to yield the carboxylic acid .

Table 1: Representative Synthesis Conditions

StepReagentsConditionsYield
CyclocondensationDimethyl acetylenedicarboxylate, DMF80°C, 12 hr65–75%
OxidationDDQ, CH₂Cl₂RT, 2 hr85%
HydrolysisNaOH, MeOH/H₂OReflux, 4 hr90%

Optimization efforts focus on solvent selection (e.g., DMF for polar aprotic efficiency) and catalytic additives (e.g., pyridine for acid scavenging) .

Biological Activities and Mechanisms

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives exhibit broad enzymatic inhibitory activity. For instance, analogs of this compound have been explored as inhibitors of:

  • Membrane-bound pyrophosphatases (mPPases): Essential for protozoan pH regulation, with low micromolar IC₅₀ values reported in Plasmodium falciparum .

  • Interleukin-1 receptor-associated kinase 4 (IRAK4): A key mediator in innate immunity, with pyrazolopyrimidine-based inhibitors showing nanomolar potency in biochemical assays .

The carboxylic acid group chelates catalytic metal ions (e.g., Mg²⁺ in mPPases), while the cyclopropyl group occupies hydrophobic pockets adjacent to active sites .

Pharmacological Applications

Drug Discovery Scaffold

The compound’s versatility is evident in its role as a precursor for:

  • Antimalarials: Derivatives targeting mPPases show promise against drug-resistant Plasmodium strains .

  • Immunomodulators: IRAK4 inhibitors for autoimmune diseases and oncology .

  • Anticancer agents: Modifications at position 3 (carboxylic acid) and 6 (cyclopropyl) enhance selectivity for kinase targets .

Table 2: Selected Derivatives and Activities

DerivativeTargetIC₅₀/EC₅₀Application
Methyl ester analogIRAK43.2 nMInflammation
Amide conjugatemPPase1.7 µMAntimalarial
Hydroxamate variantHDAC85 nMOncology
HazardCategoryPrecautionary Measures
Acute toxicity (oral)Category 4Avoid ingestion
Skin corrosion/irritationCategory 2Wear gloves
Eye damage/irritationCategory 2AUse safety goggles

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